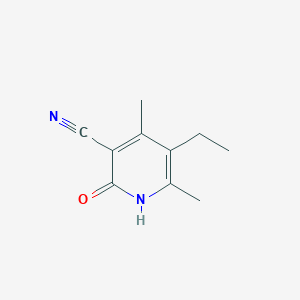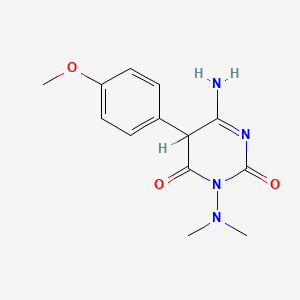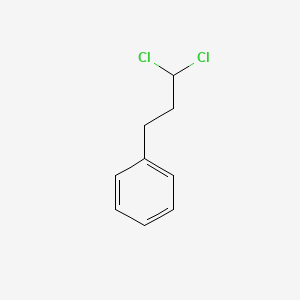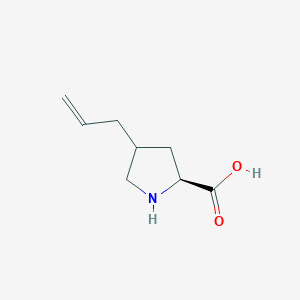![molecular formula C8H5N5 B13946091 2H-1,2,3-Triazolo[4,5-b]quinoxaline CAS No. 269-85-2](/img/structure/B13946091.png)
2H-1,2,3-Triazolo[4,5-b]quinoxaline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2H-1,2,3-Triazolo[4,5-b]quinoxaline is a heterocyclic compound that has garnered significant interest in the fields of medicinal and pharmaceutical chemistry. This compound is characterized by a fused ring system that combines a triazole ring with a quinoxaline moiety. The unique structural features of this compound make it a versatile scaffold for the development of various biologically active molecules, including antibacterial, antiviral, and anticancer agents .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2H-1,2,3-Triazolo[4,5-b]quinoxaline typically involves the cyclization of appropriate precursors. One common method involves the cyclization of methyl 2-amino-2-(3,4-dihydro)-2-(3,4-dihydro-2(1H)-quinoxalinylidene) acetate with amyl nitrite in the presence of 2,2,2-trichloroacetic acid and dioxane/diethyl ether as solvents . This reaction proceeds under mild conditions and yields the desired triazoloquinoxaline core.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of eco-compatible catalysts and reaction conditions to ensure sustainability and cost-effectiveness .
化学反応の分析
Types of Reactions: 2H-1,2,3-Triazolo[4,5-b]quinoxaline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline derivatives.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the triazoloquinoxaline scaffold.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and amines are used under appropriate conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions include various substituted triazoloquinoxaline derivatives, which can exhibit enhanced biological activities .
科学的研究の応用
2H-1,2,3-Triazolo[4,5-b]quinoxaline has a wide range of applications in scientific research:
作用機序
The mechanism of action of 2H-1,2,3-Triazolo[4,5-b]quinoxaline involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to various enzymes and receptors, including adenosine receptors and protein kinases.
Pathways Involved: By inhibiting key enzymes and receptors, the compound can disrupt cellular processes such as DNA replication, protein synthesis, and signal transduction.
類似化合物との比較
2H-1,2,3-Triazolo[4,5-b]quinoxaline can be compared with other similar compounds, such as:
1,2,4-Triazolo[4,3-a]quinoxaline: Both compounds share a triazole-quinoxaline core but differ in the position of the triazole ring fusion.
1,2,3-Triazolo[1,5-a]quinoxaline: This compound has a similar structure but with a different fusion pattern, leading to variations in its pharmacological properties.
Uniqueness: The unique fusion pattern of this compound imparts distinct electronic and steric properties, making it a valuable scaffold for drug discovery and development .
特性
CAS番号 |
269-85-2 |
|---|---|
分子式 |
C8H5N5 |
分子量 |
171.16 g/mol |
IUPAC名 |
2H-triazolo[4,5-b]quinoxaline |
InChI |
InChI=1S/C8H5N5/c1-2-4-6-5(3-1)9-7-8(10-6)12-13-11-7/h1-4H,(H,9,10,11,12,13) |
InChIキー |
PUCMIBMEMIEDMR-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=NC3=NNN=C3N=C2C=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


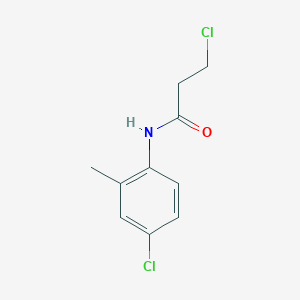
![4-Chloro-5-phenyl-7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B13946019.png)
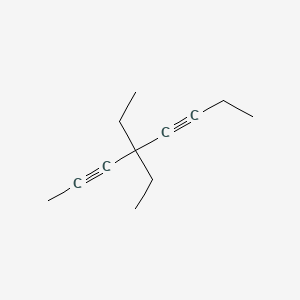
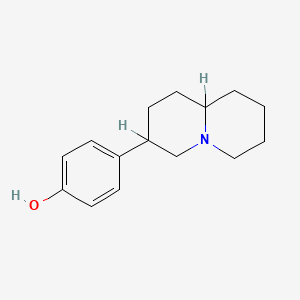
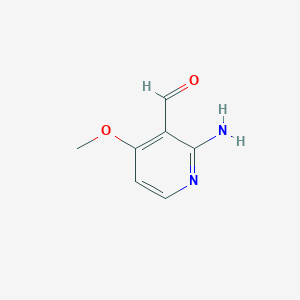
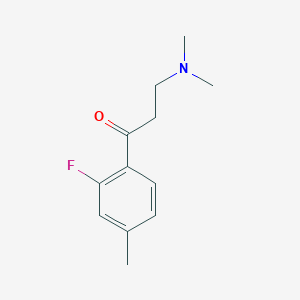
![2-(7-(Chloromethyl)-2-azaspiro[4.4]nonan-2-yl)ethanol](/img/structure/B13946058.png)
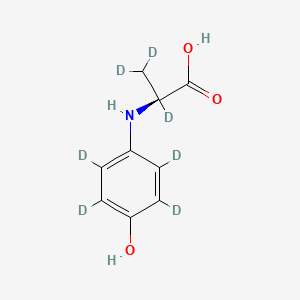
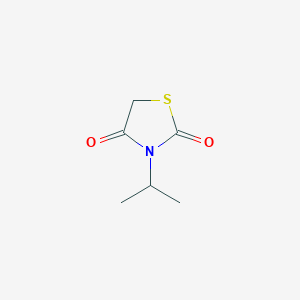
![3,5-Dichloro-2-[[2-(3,5-dimethylphenoxy)acetyl]carbamothioylamino]benzoic acid](/img/structure/B13946078.png)
